molecular formula C19H22N4O2 B10798213 2-[(3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol

2-[(3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol

Cat. No.: B10798213
M. Wt: 338.4 g/mol
InChI Key: LWDWZIVAQMSZHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-275 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the formation of the halogenated aminothienopyrimidine scaffold. This can be achieved through various synthetic strategies, including the use of boronate esters and thiophene starting materials .

Industrial Production Methods

While specific industrial production methods for OSM-S-275 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

OSM-S-275 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-275 may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

OSM-S-275 has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other compounds in the aminothienopyrimidine series.

    Biology: It is studied for its potential antimalarial activity and its effects on biological pathways.

    Medicine: It is being investigated as a potential drug candidate for the treatment of malaria.

    Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of OSM-S-275 involves its interaction with specific molecular targets in the malaria parasite. The compound is believed to inhibit key enzymes and pathways essential for the survival and replication of the parasite. This results in the disruption of the parasite’s life cycle and ultimately its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-275 is unique due to its specific structural features and its ability to maintain activity against the malaria parasite while having a low calculated logP value (ideally less than 3.5) and a molecular weight of less than 500 . These properties make it a promising candidate for further development as an antimalarial drug.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol

InChI

InChI=1S/C19H22N4O2/c24-16(14-7-3-1-4-8-14)13-25-18-12-20-11-17-21-22-19(23(17)18)15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15-16,24H,2,5-6,9-10,13H2

InChI Key

LWDWZIVAQMSZHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC=CC=C4)O

Origin of Product

United States

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